

# **Application Notes and Protocols for PET Imaging of Cariprazine Receptor Occupancy**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lensiprazine |           |
| Cat. No.:            | B1674728     | Get Quote |

Disclaimer: The requested information on "Lensiprazine" did not yield any specific results in scientific literature. It is presumed that "Lensiprazine" may be a typographical error for Cariprazine, a well-documented atypical antipsychotic. The following application notes and protocols are therefore based on Cariprazine and its known receptor targets.

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the use of Positron Emission Tomography (PET) for quantifying the receptor occupancy of Cariprazine.

# **Introduction to Cariprazine and its Receptor Targets**

Cariprazine is an atypical antipsychotic medication that functions as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor.[1][2][3] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2] This complex pharmacology, particularly its action on D3 receptors, is thought to contribute to its efficacy in treating a range of symptoms in schizophrenia and bipolar disorder. [1] PET imaging is a powerful tool to non-invasively quantify the engagement of Cariprazine with its target receptors in the living human brain, providing crucial information for dose selection and understanding its mechanism of action.

# PET Imaging Tracers for Cariprazine Receptor Occupancy



The selection of a suitable PET tracer is critical for accurately measuring receptor occupancy. The ideal tracer should have high affinity and selectivity for the target receptor and be sensitive to displacement by the competing drug (Cariprazine).

### For Dopamine D2/D3 Receptors:

- [11C]Raclopride: A widely used antagonist radioligand for dopamine D2/D3 receptors. It is particularly useful for quantifying receptor availability in the striatum.
- [11C]-(+)-PHNO: An agonist radioligand with high affinity for both D2 and D3 receptors. It is particularly valuable for differentiating between D2 and D3 receptor occupancy due to its higher affinity for D3 receptors.
- [18F]Fallypride: An antagonist radioligand with high affinity for D2/D3 receptors, allowing for the imaging of both striatal and extrastriatal receptors.

#### For Serotonin 5-HT1A Receptors:

- [11C]WAY-100635: A well-characterized antagonist radioligand for 5-HT1A receptors.
- [11C]CUMI-101: An agonist radioligand for 5-HT1A receptors.

## **Quantitative Data Presentation**

The following tables summarize quantitative data from PET receptor occupancy studies with drugs targeting dopamine and serotonin receptors, including Cariprazine and other atypical antipsychotics.

Table 1: Dopamine D2/D3 Receptor Occupancy of Cariprazine



| Drug                                 | PET Tracer                          | Dose                        | Brain<br>Region        | Occupancy<br>(%) | Reference |
|--------------------------------------|-------------------------------------|-----------------------------|------------------------|------------------|-----------|
| Cariprazine                          | [11C]-(+)-<br>PHNO                  | 1 mg/day                    | D3 Receptors           | 76%              |           |
| 1 mg/day                             | D2 Receptors                        | 45%                         |                        |                  | •         |
| 3 mg/day                             | D3 Receptors                        | 92%                         | _                      |                  |           |
| 3 mg/day                             | D2 Receptors                        | 79%                         |                        |                  |           |
| [11C]raclopri<br>de                  | 5 μg/kg<br>(single dose,<br>monkey) | D2/D3<br>Receptors          | ~45%                   |                  |           |
| 30 μg/kg<br>(single dose,<br>monkey) | D2/D3<br>Receptors                  | ~80%                        |                        | -                |           |
| Brexpiprazole                        | [11C]raclopri<br>de                 | 0.5 - 6 mg<br>(single dose) | Putamen &<br>Caudate   | <20% - >80%      |           |
| Lurasidone                           | [11C]raclopri<br>de                 | 40 mg (single dose)         | Striatum               | 63-67%           | •         |
| 80 mg (single dose)                  | Striatum                            | 73-79%                      |                        |                  |           |
| Ziprasidone                          | [11C]raclopri<br>de                 | 60 mg (twice<br>daily)      | Putamen (5h post-dose) | 66%              |           |

Table 2: Serotonin 5-HT1A and 5-HT2A Receptor Occupancy



| Drug          | PET Tracer          | Dose                                 | Brain<br>Region     | Occupancy<br>(%) | Reference |
|---------------|---------------------|--------------------------------------|---------------------|------------------|-----------|
| Cariprazine   | [11C]WAY-<br>100635 | 30 μg/kg<br>(single dose,<br>monkey) | Raphe Nuclei        | ~20%             |           |
| Brexpiprazole | [11C]CUMI-<br>101   | 4 mg/day                             | 5-HT1A<br>Receptors | <5%              |           |
| Ziprasidone   | [18F]setopero<br>ne | 40-160<br>mg/day                     | 5-HT2A<br>Receptors | 76% (mean)       |           |

# **Experimental Protocols**

The following are detailed methodologies for conducting PET receptor occupancy studies.

- 4.1. Protocol for Dopamine D2/D3 Receptor Occupancy using [11C]raclopride
- Subject Preparation: Subjects should be screened for any contraindications to PET imaging
  and should abstain from caffeine, alcohol, and nicotine for at least 12 hours prior to the scan.
  A baseline scan is performed before drug administration, followed by a second scan after
  reaching steady-state drug concentration.
- Radiotracer Administration: [11C]raclopride is administered as an intravenous bolus injection.
- PET Scan Acquisition: A dynamic PET scan is acquired for 90 minutes immediately following the injection of the radiotracer.
- Data Analysis:
  - Time-activity curves are generated for regions of interest (ROIs), typically the caudate, putamen, and cerebellum (as a reference region).
  - The binding potential (BPND) is calculated using a suitable kinetic model, such as the simplified reference tissue model (SRTM).



- Receptor occupancy (Occ) is calculated using the following formula:
  - Occ (%) = [(BPND\_baseline BPND\_drug) / BPND\_baseline] x 100
- 4.2. Protocol for Differentiating D2 and D3 Receptor Occupancy using [11C]-(+)-PHNO
- Subject Preparation and Radiotracer Administration: Similar to the [11C]raclopride protocol.
- PET Scan Acquisition: A dynamic PET scan is acquired for 90-120 minutes.
- Data Analysis:
  - ROIs are defined for D3-rich regions (e.g., globus pallidus, substantia nigra) and D2-rich regions (e.g., caudate, putamen).
  - BPND is calculated for each ROI.
  - Occupancy is calculated separately for D2 and D3 receptors based on the displacement of [11C]-(+)-PHNO in the respective ROIs.
- 4.3. Protocol for Serotonin 5-HT1A Receptor Occupancy using [11C]WAY-100635
- Subject Preparation and Radiotracer Administration: Similar to the protocols above.
- PET Scan Acquisition: A dynamic PET scan is acquired for 90 minutes.
- Data Analysis:
  - ROIs are defined for 5-HT1A-rich regions (e.g., raphe nuclei, hippocampus, cortex) and the cerebellum as a reference region.
  - BPND is calculated using a kinetic model.
  - Occupancy is calculated using the standard formula.

## **Visualizations**

Diagram 1: Simplified Signaling Pathway of Cariprazine at Dopamine Receptors





Click to download full resolution via product page

Cariprazine's partial agonism at D2/D3 receptors.

Diagram 2: Experimental Workflow for a PET Receptor Occupancy Study





Click to download full resolution via product page

Workflow of a typical PET receptor occupancy study.



Diagram 3: Logical Relationship for Calculating Receptor Occupancy



Click to download full resolution via product page

Formula for calculating receptor occupancy from PET data.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PET Imaging of Cariprazine Receptor Occupancy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1674728#pet-imaging-tracers-for-lensiprazine-receptor-occupancy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com